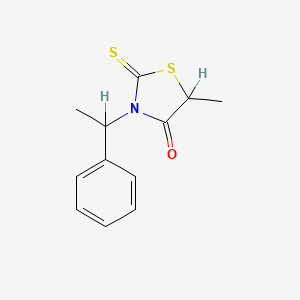
5-Methyl-3-(alpha-methylbenzyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(alpha-methylbenzyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a rhodanine core, which is substituted with a methyl group at the 5-position and an alpha-methylbenzyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(alpha-methylbenzyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where rhodanine reacts with alpha-methylbenzylidene in the presence of a base such as piperidine or triethylamine. The reaction is often carried out under microwave dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The rhodanine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted rhodanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate for the synthesis of various heterocyclic compounds.
Biology and Medicine: Rhodanine derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, rhodanine derivatives are used in the development of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, rhodanine derivatives are known to inhibit aldose reductase, an enzyme involved in diabetic complications. The inhibition occurs through the formation of a covalent bond between the rhodanine moiety and the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Comparison: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other rhodanine derivatives, it may exhibit enhanced potency or selectivity towards certain molecular targets. The presence of the alpha-methylbenzyl group can influence the compound’s lipophilicity and binding affinity, making it a valuable scaffold for drug design .
Eigenschaften
CAS-Nummer |
23538-09-2 |
|---|---|
Molekularformel |
C12H13NOS2 |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |
InChI-Schlüssel |
QJZUHKFLFBSWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



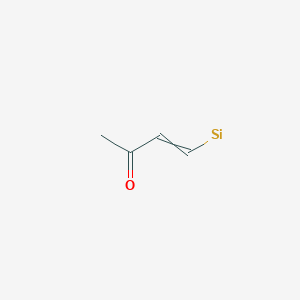


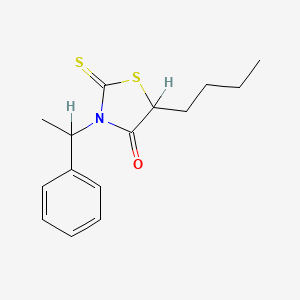

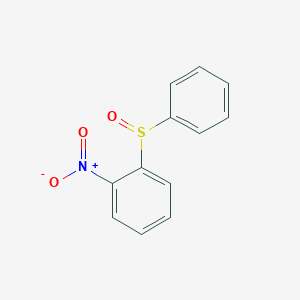
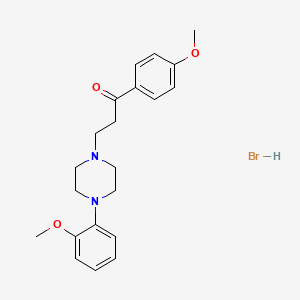

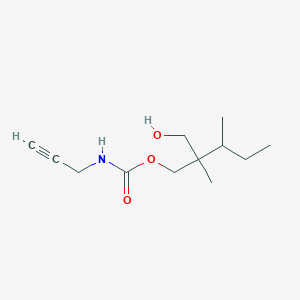
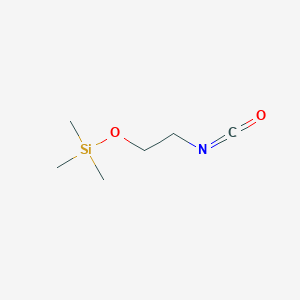
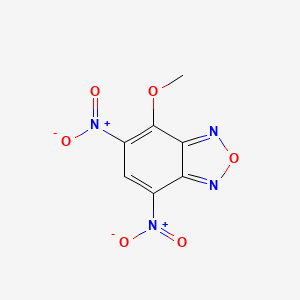
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

